2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide
Description
The compound 2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide features a phenoxyacetamide backbone substituted with a 4-fluorophenyl group. The acetamide nitrogen is linked to a 2-(3-oxohexahydrocinnolin-2-yl)ethyl moiety, which contains a partially saturated bicyclic cinnolinone system. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs highlight its relevance in medicinal chemistry for targeting inflammation, cancer, or neurological disorders .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c19-14-5-7-15(8-6-14)25-12-17(23)20-9-10-22-18(24)11-13-3-1-2-4-16(13)21-22/h5-8,11H,1-4,9-10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQVJQQFUDLCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure combines a fluorophenyl moiety with a hexahydrocinnoline derivative, which may influence its biological activity. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it has a molecular weight of approximately 303.35 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially affecting its pharmacokinetics and biological interactions.
Research indicates that compounds similar to This compound may exhibit various biological activities:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect against oxidative stress in cells.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Case Studies and Research Findings
A summary of key research findings on the biological activity of this compound is presented in the table below:
Toxicological Profile
The toxicological profile of This compound has been evaluated through various assays:
- Acute Toxicity : Studies indicate low acute toxicity in rodent models.
- Genotoxicity : Ames tests show no significant mutagenic effects.
- Carcinogenicity : Long-term studies have not indicated any carcinogenic potential.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics:
- Bioavailability : High bioavailability due to lipophilicity.
- Metabolism : Primarily metabolized in the liver with minimal renal excretion.
- Half-life : Estimated half-life is approximately 4 hours.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenoxy Acetamides with Heterocyclic Moieties
*Calculated based on molecular formula.
Key Observations :
- Fluorinated Aromatic Groups: The 4-fluorophenyl/fluorophenoxy group is a common feature in analogs like , enhancing metabolic stability and target binding.
- Heterocyclic Systems: The target’s hexahydrocinnolinone (a bicyclic system with two nitrogen atoms) differs from oxadiazolone in or morpholinone derivatives in . These heterocycles modulate solubility, rigidity, and electronic properties.
- Pharmacological Potential: While the target’s bioactivity is uncharacterized, compounds like those in (anti-inflammatory phenoxy acetamides) and (multi-component reaction-derived analogs) suggest possible applications in drug discovery.
Acetamides with Sulfur-Containing or Complex Heterocycles
Key Observations :
- Complexity vs. Simplicity : The target compound lacks the intricate spirocyclic or sulfur-containing heterocycles seen in , which are tailored for specific biological targets (e.g., proteolysis-targeting chimeras).
- Fluorine Positioning: Unlike the fluorobenzyl group in , the target’s 4-fluorophenoxy group may favor different binding interactions.
Key Observations :
- The target’s synthesis pathway is unspecified, but morpholinone derivatives in use sequential acylation and purification via chromatography.
- Higher yields (e.g., 81% in ) are achievable with modular multi-component reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
